molecular formula C6H13NO B2827473 (2-Cyclopropoxyethyl)(methyl)amine CAS No. 1824273-76-8

(2-Cyclopropoxyethyl)(methyl)amine

Cat. No. B2827473
CAS RN: 1824273-76-8
M. Wt: 115.176
InChI Key: ZMIQVKPNVDZSAI-UHFFFAOYSA-N
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Description

“(2-Cyclopropoxyethyl)(methyl)amine”, also known as CPEMA, belongs to the class of organic compounds known as molecules that contain a secondary amine functional group. It has a molecular formula of C6H13NO and a molecular weight of 115.17 g/mol .


Synthesis Analysis

The synthesis of amines like “(2-Cyclopropoxyethyl)(methyl)amine” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves S N 2 reactions of alkyl halides, ammonia, and other amines . More detailed synthesis methods can be found in the relevant literature .


Molecular Structure Analysis

The InChI code for “(2-Cyclopropoxyethyl)(methyl)amine” is 1S/C6H13NO/c1-7-4-5-8-6-2-3-6/h6-7H,2-5H2,1H3 . Further structural analysis can be performed using spectroscopic methods such as 1H NMR and mass spectrometry .


Chemical Reactions Analysis

Amines like “(2-Cyclopropoxyethyl)(methyl)amine” can undergo a variety of chemical reactions. For example, they can be alkylated by reaction with a primary alkyl halide . Ion-exchange chromatography with suppressed conductivity detection is a well-established method to determine concentrations of common cations and amines .


Physical And Chemical Properties Analysis

“(2-Cyclopropoxyethyl)(methyl)amine” is a liquid at room temperature . Its storage temperature is 4°C . More detailed physical and chemical properties can be analyzed using methods such as HPLC combined with spectrophotometry .

Scientific Research Applications

Lewis Acid-Catalyzed Ring-Opening Reactions

A notable application of cyclopropylamines involves the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This method, described by Lifchits and Charette (2008), proceeds at room temperature and preserves the enantiomeric purity from the cyclopropane to the acyclic product. It has been applied in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors, demonstrating its utility in pharmaceutical synthesis (Lifchits & Charette, 2008).

Oxidative N-Dealkylation and Cyclopropyl Group Fate

Research by Shaffer, Morton, and Hanzlik (2001) investigated the oxidative N-dealkylation of N-cyclopropylamine by horseradish peroxidase, highlighting the fate of the cyclopropyl group upon N-dealkylation. This study provides insights into the metabolic processes involving cyclopropylamines and contributes to our understanding of their stability and reactivity in biological systems (Shaffer, Morton, & Hanzlik, 2001).

Carbonylative Cyclization of Amines

Hernando et al. (2016) developed a palladium-catalyzed carbonylative cyclization of amines via γ-C(sp3)-H activation, which allows for the late-stage diversification of amino acids and peptides. This method demonstrates the applicability of (2-Cyclopropoxyethyl)(methyl)amine derivatives in synthesizing complex molecules, emphasizing the importance of such reactions in organic synthesis and drug discovery (Hernando et al., 2016).

Synthesis of Radical Scavengers

Muhi-Eldeen and Hassan (2017) reported the synthesis of 2(2-Tetrahydropyranylthio) methyl cyclopropyl amines, suggesting their potential in treating diseases where free radicals are implicated. The synthesized compounds' thio and amino groups may act as free radical scavengers, indicating the potential therapeutic applications of cyclopropylamine derivatives (Muhi-Eldeen & Hassan, 2017).

Environmental and Biological Applications

Studies also explore the environmental and biological impacts of cyclopropylamines. For instance, Tanaka et al. (2005) investigated the role of heterocyclic amines, including cyclopropylamine derivatives, in colon carcinogenesis, providing valuable information on the molecular mechanisms underlying cancer development and the potential for developing targeted therapies (Tanaka et al., 2005).

Mechanism of Action

The mechanism of action of amines involves a nucleophilic attack on a fairly positive carbon atom by the lone pair on the nitrogen atom in the amine . This is followed by the reformation of the carbon-oxygen double bond and the expulsion of a chloride ion .

Safety and Hazards

“(2-Cyclopropoxyethyl)(methyl)amine” is associated with several hazard statements including H226, H302, H314, and H335 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

2-cyclopropyloxy-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-4-5-8-6-2-3-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIQVKPNVDZSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1824273-76-8
Record name (2-cyclopropoxyethyl)(methyl)amine
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